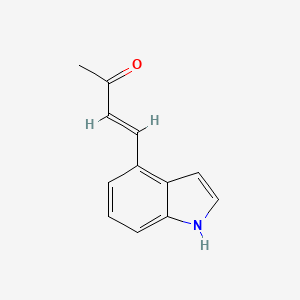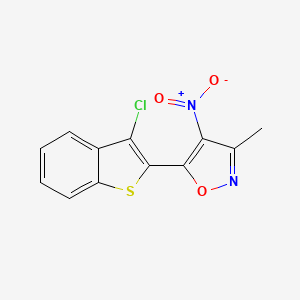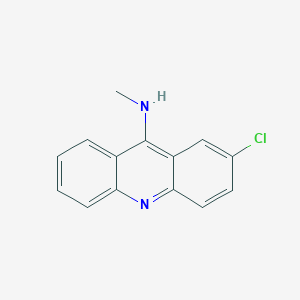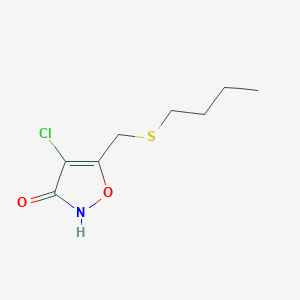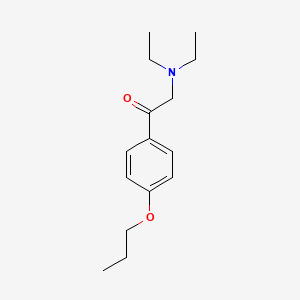
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is an organic compound with a complex structure that includes a diethylamino group, a propoxyphenyl group, and an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and diethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-propoxybenzaldehyde and diethylamine under acidic or basic conditions.
Reduction: The intermediate is then subjected to a reduction reaction, often using a reducing agent like sodium borohydride or lithium aluminum hydride, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like distillation, crystallization, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can further modify the compound, potentially converting the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Nitro, sulfo, or halo derivatives of the original compound.
科学的研究の応用
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(Diethylamino)-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.
類似化合物との比較
Similar Compounds
2-(Diethylamino)-1-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a propoxy group.
2-(Diethylamino)-1-(4-ethoxyphenyl)ethanone: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
2-(Diethylamino)-1-(4-propoxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or industrial chemicals.
特性
CAS番号 |
88675-36-9 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
2-(diethylamino)-1-(4-propoxyphenyl)ethanone |
InChI |
InChI=1S/C15H23NO2/c1-4-11-18-14-9-7-13(8-10-14)15(17)12-16(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChIキー |
CMUOZUUNEKIQAL-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)CN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
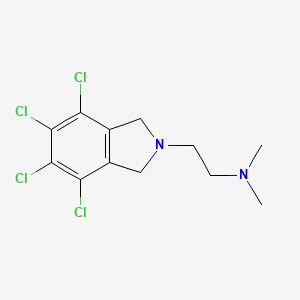

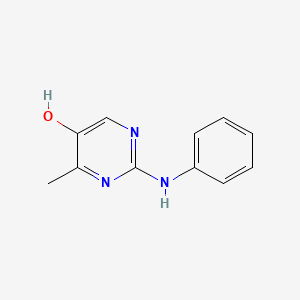
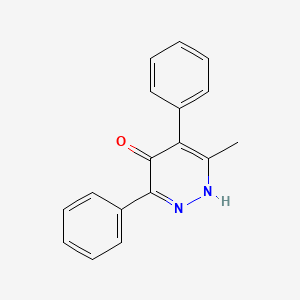

![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
